N,N'-Bis(1-carboxyethyl) dithiooxamide
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Overview
Description
N,N’-Bis(1-carboxyethyl) dithiooxamide is a chemical compound with the molecular formula C10H16N2O6S4 It is a derivative of dithiooxamide, characterized by the presence of carboxyethyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1-carboxyethyl) dithiooxamide can be achieved through several methods. One common approach involves the reaction of dithiooxamide with carboxyethylating agents under controlled conditions. For instance, the reaction of tetrachloroethylene with sulfur and primary or secondary amines in dimethylformamide (DMF) under mild conditions can lead to the formation of N,N’-disubstituted dithiooxamides . This method typically yields the desired product in 30-70% yields with a 100% conversion rate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(1-carboxyethyl) dithiooxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The carboxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N,N’-Bis(1-carboxyethyl) dithiooxamide can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
N,N’-Bis(1-carboxyethyl) dithiooxamide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound’s ability to chelate metal ions makes it useful in biological studies involving metal ion transport and storage.
Mechanism of Action
The mechanism of action of N,N’-Bis(1-carboxyethyl) dithiooxamide involves its ability to chelate metal ions through its sulfur and nitrogen atoms. This chelation process can influence various molecular targets and pathways, including:
Metal Ion Transport: The compound can facilitate the transport of metal ions across biological membranes.
Enzyme Inhibition: By binding to metal ions in enzyme active sites, it can inhibit enzyme activity.
Signal Transduction: Chelation of metal ions involved in signal transduction pathways can modulate cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(carboxymethyl) dithiooxamide: Similar in structure but with carboxymethyl groups instead of carboxyethyl groups.
N,N’-Bis(2-hydroxyethyl) dithiooxamide: Contains hydroxyethyl groups, offering different chemical properties and applications.
N,N’-Bis(2-morpholinoethyl) dithiooxamide: Features morpholinoethyl groups, which can enhance its solubility and reactivity.
Uniqueness
N,N’-Bis(1-carboxyethyl) dithiooxamide is unique due to its specific carboxyethyl groups, which provide distinct chemical reactivity and potential applications compared to its analogs. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
54954-61-9 |
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Molecular Formula |
C8H12N2O4S2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2-[[2-(1-carboxyethylamino)-2-sulfanylideneethanethioyl]amino]propanoic acid |
InChI |
InChI=1S/C8H12N2O4S2/c1-3(7(11)12)9-5(15)6(16)10-4(2)8(13)14/h3-4H,1-2H3,(H,9,15)(H,10,16)(H,11,12)(H,13,14) |
InChI Key |
HHWMJTSTCLXGFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(=S)C(=S)NC(C)C(=O)O |
Origin of Product |
United States |
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